Thioxo versus Oxo at Position 2: Impact on Electrophilicity and Hydrogen-Bonding Capacity
The target compound features a C=S group at position 2 of the thiazolidinone ring, whereas the most directly comparable published series carry a C=O at the same position [1]. In 2-thioxothiazolidin-4-one (rhodanine) systems, the C=S bond is significantly more polarizable than C=O, with the sulfur atom acting as a stronger hydrogen-bond acceptor and conferring higher electrophilicity at the exocyclic carbon, which can facilitate covalent engagement with catalytic cysteine residues in kinase and protease targets [2]. Although direct assay data for 62329-51-5 are absent, this fundamental electronic difference is established across multiple thiazolidinone chemotypes and constitutes a class-level differentiation factor.
| Evidence Dimension | Exocyclic bond character at thiazolidinone 2-position |
|---|---|
| Target Compound Data | C=S (thioxo); tPSA = 118 Ų; H-bond acceptors = 7 [3] |
| Comparator Or Baseline | 2-Oxo analog: e.g., 2-(4-chlorophenyl)-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one; C=O; tPSA ~ 97 Ų [1] |
| Quantified Difference | tPSA increase of ~21 Ų (class-level); sulfur replacement alters HOMO/LUMO energies (no direct quantum calculation for 62329-51-5 available) |
| Conditions | Computational property comparison; no head-to-head biological assay available. |
Why This Matters
The thioxo group enables interactions (e.g., covalent cysteine targeting, stronger H-bonding) not possible with the 2-oxo analog, making 62329-51-5 suitable for target classes where 2-oxo derivatives have failed.
- [1] Kumar D, Aggarwal N, Kumar H, Kapoor G, Deep A, Bibi S, Sharma A, Chopra H, Marwaha RK, Alshammari A, Alharbi M. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Pharmaceuticals. 2023; 16(6):805. View Source
- [2] Mendgen T, Steuer C, Klein CD. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. J Med Chem. 2012;55(2):743-753. (Class-level rhodanine reactivity reference.) View Source
- [3] ZINC20 Docking Database. Substance ZINC000004755272. tPSA and H-bond data. View Source
